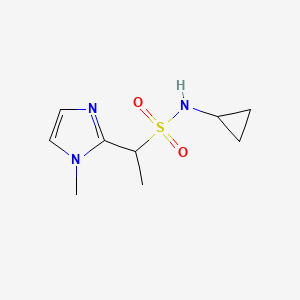![molecular formula C11H12O B13945077 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 342403-44-5](/img/structure/B13945077.png)
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethyl group and a prop-2-yn-1-yloxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups. Common reagents include halogens and sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Scientific Research Applications
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals. These reactive species can then participate in further chemical transformations, leading to the formation of formamides and other products .
Comparison with Similar Compounds
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an ethyl group, which affects its reactivity and applications.
1-Iodo-2-[(2-methylallyl)oxy]benzene: The presence of an iodine atom introduces different chemical properties, including increased reactivity in substitution reactions.
Phenyl prop-2-yn-1-yl ether: This compound lacks the ethyl group, making it less complex but still useful in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse research areas.
Properties
CAS No. |
342403-44-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-ethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3 |
InChI Key |
AYWIOFJEWPOEQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


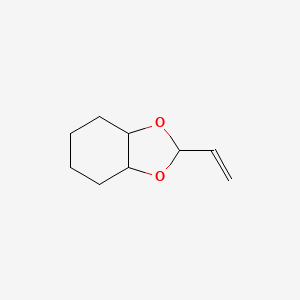
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)

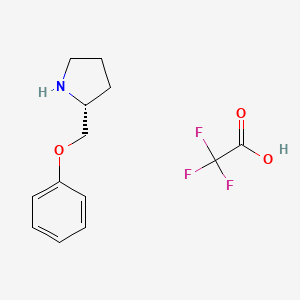
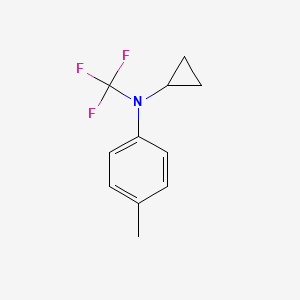
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)

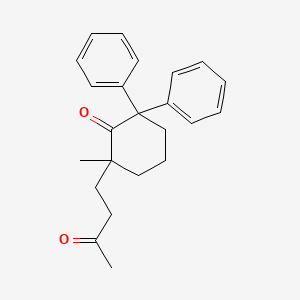
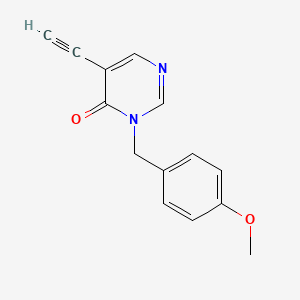
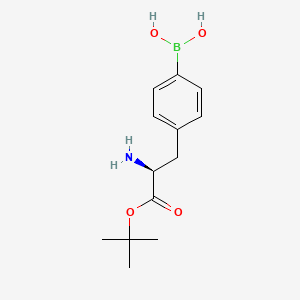

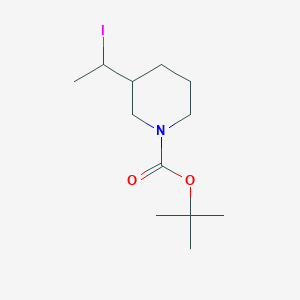
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
